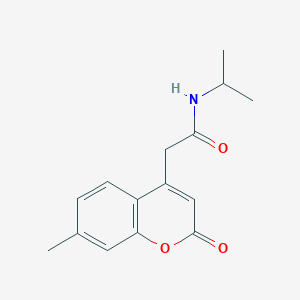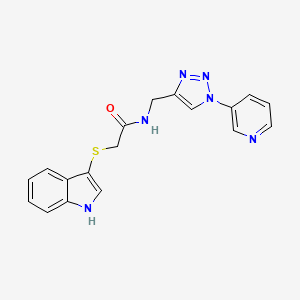
2-((1H-indol-3-yl)thio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1H-indol-3-yl)thio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide” is a complex organic molecule that contains several interesting functional groups. It includes an indole ring, a pyridine ring, and a 1,2,3-triazole ring . These are all heterocyclic compounds, which means they contain atoms of at least two different elements as members of its rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used. For example, (1H-indol-3-yl)methyl electrophiles are potential precursors for the synthesis of various indole derivatives .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and pyridine rings are aromatic, meaning they have a special stability due to their electron configuration .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the indole ring is electron-rich and could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the indole, pyridine, and 1,2,3-triazole rings could potentially influence its solubility, acidity/basicity, and reactivity .Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Research efforts have focused on synthesizing diverse heterocyclic compounds incorporating thiadiazole, triazole, and pyridine moieties due to their potential biological activities. For instance, the synthesis and insecticidal assessment of novel heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis highlight the relevance of such structures in developing insecticidal agents (Fadda et al., 2017). Moreover, the synthesis, structural elucidation, and antimicrobial screening of derivatives have shown promising antibacterial and antifungal activities, emphasizing the importance of these compounds in medicinal chemistry (MahyavanshiJyotindra et al., 2011).
Biological Applications and Pharmacology
The biological evaluation of compounds related to 2-((1H-indol-3-yl)thio)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has shown significant potential. For example, the discovery of clinical candidate 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride as an aqueous-soluble potent inhibitor highlights the therapeutic potential of such compounds in treating diseases involving overexpression of certain enzymes (Shibuya et al., 2018). Another study on the synthesis, radioiodination, and biological evaluation of novel dipeptide attached to triazole-pyridine moiety as antimicrobial agents and imaging agents for brain SPECT further illustrates the versatility of these compounds in both therapeutic and diagnostic applications (Abdel-Ghany et al., 2013).
Material Science and Chemistry
In material science, the structural characteristics of compounds like this compound are explored for their potential in creating novel materials. The syntheses and structural characterization of copper complexes with thioether-containing pyridylalkylamide ligands demonstrate the application of such compounds in designing new materials with specific properties (Zhao, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS/c25-18(12-26-17-10-20-16-6-2-1-5-15(16)17)21-8-13-11-24(23-22-13)14-4-3-7-19-9-14/h1-7,9-11,20H,8,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOBJWYDPWKGID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


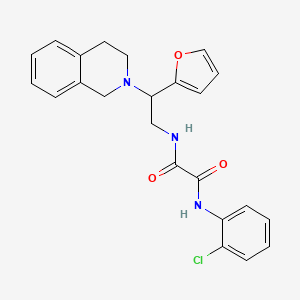
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2571244.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2571247.png)
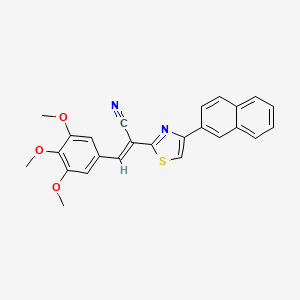
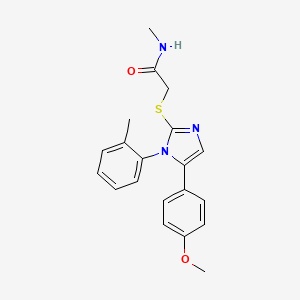

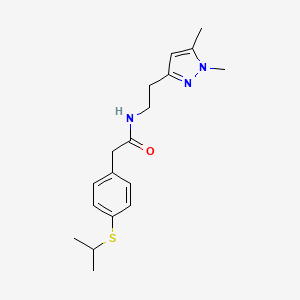
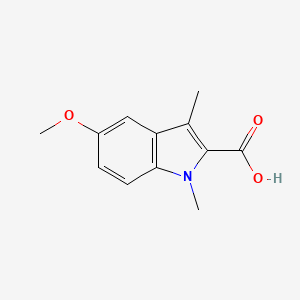

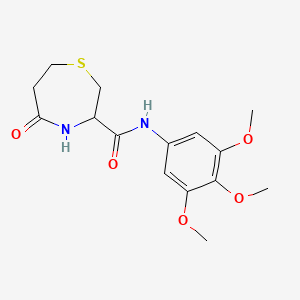
![[4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride](/img/structure/B2571261.png)
